Methyl 3-[(1-phenylethyl)sulfamoyl]-1-benzothiophene-2-carboxylate
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Overview
Description
Methyl 3-[(1-phenylethyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a complex organic compound that belongs to the class of benzothiophene derivatives Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(1-phenylethyl)sulfamoyl]-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common method involves the initial formation of the benzothiophene core, followed by the introduction of the sulfamoyl and carboxylate ester groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors, which allow for precise control of reaction parameters and efficient production of the desired compound. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(1-phenylethyl)sulfamoyl]-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the benzothiophene ring.
Scientific Research Applications
Methyl 3-[(1-phenylethyl)sulfamoyl]-1-benzothiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-[(1-phenylethyl)sulfamoyl]-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological molecules, while the benzothiophene core can interact with hydrophobic regions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[(1-phenylethyl)sulfamoyl]-1-benzothiophene-2-carboxylate
- Methyl 3-[(1-phenylethyl)sulfamoyl]-1-benzothiophene-2-carboxamide
- Methyl 3-[(1-phenylethyl)sulfamoyl]-1-benzothiophene-2-sulfonate
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H17NO4S2 |
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Molecular Weight |
375.5 g/mol |
IUPAC Name |
methyl 3-(1-phenylethylsulfamoyl)-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C18H17NO4S2/c1-12(13-8-4-3-5-9-13)19-25(21,22)17-14-10-6-7-11-15(14)24-16(17)18(20)23-2/h3-12,19H,1-2H3 |
InChI Key |
MOHRRKMUFYNSCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)C2=C(SC3=CC=CC=C32)C(=O)OC |
Origin of Product |
United States |
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